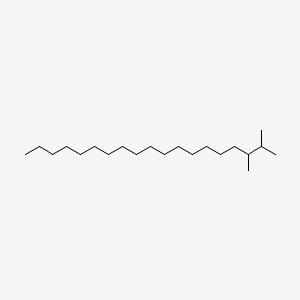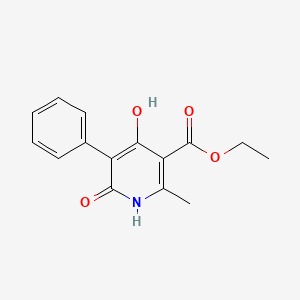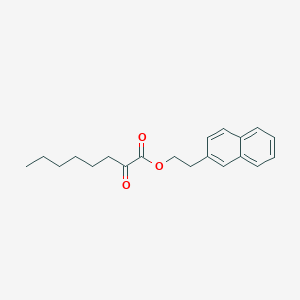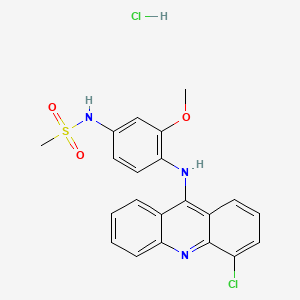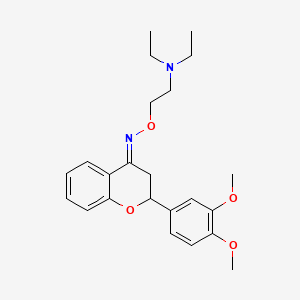
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a benzopyran core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving appropriate precursors such as 3,4-dimethoxyphenyl and a suitable diketone.
Oxime Formation: The oxime group is introduced by reacting the benzopyran derivative with hydroxylamine under acidic or basic conditions.
Introduction of the Diethylaminoethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Diethylamine, appropriate leaving groups, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism of action of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Antioxidant Activity: It can scavenge free radicals, thereby protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Indole Derivatives: These compounds share some structural similarities and exhibit diverse biological activities.
Uniqueness
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime is unique due to its specific functional groups and the combination of properties it exhibits
特性
CAS番号 |
75393-01-0 |
|---|---|
分子式 |
C23H30N2O4 |
分子量 |
398.5 g/mol |
IUPAC名 |
2-[(E)-[2-(3,4-dimethoxyphenyl)-2,3-dihydrochromen-4-ylidene]amino]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C23H30N2O4/c1-5-25(6-2)13-14-28-24-19-16-22(29-20-10-8-7-9-18(19)20)17-11-12-21(26-3)23(15-17)27-4/h7-12,15,22H,5-6,13-14,16H2,1-4H3/b24-19+ |
InChIキー |
OZKALSSMVORYTB-LYBHJNIJSA-N |
異性体SMILES |
CCN(CC)CCO/N=C/1\CC(OC2=CC=CC=C12)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CCN(CC)CCON=C1CC(OC2=CC=CC=C12)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


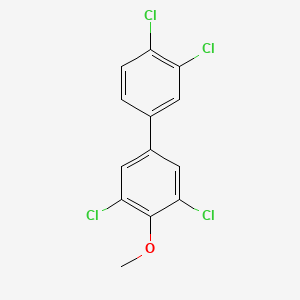

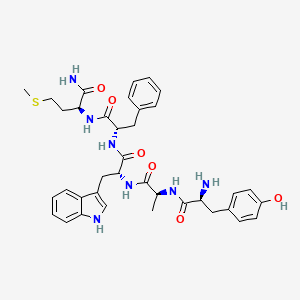
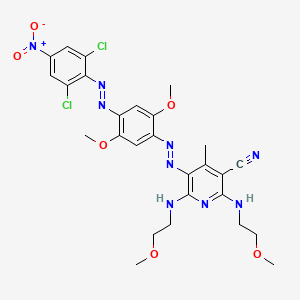
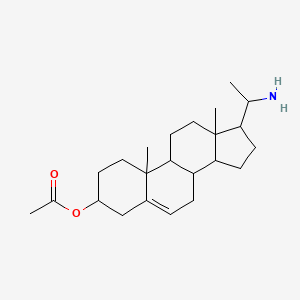
![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
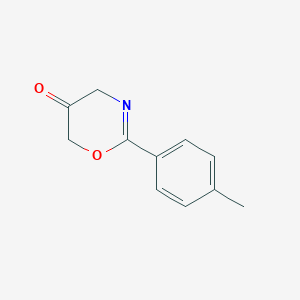
![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)
